N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
SAR Development of Kappa Opioid Receptor Antagonists
The study presented in "SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2" explores the structure-activity relationship (SAR) of a series of benzamides that act as kappa opioid receptor antagonists. The research focuses on the modification of the N-substitution, which resulted in analogs with improved selectivity for the kappa opioid receptor over other opioid receptors and the hERG channel. One such analog, referred to as compound 12, demonstrated a kappa IC50 of 172 nM and showed significant selectivity when compared to the mu and delta opioid receptors. The study also investigated the effects of changes to the linker conformation, the identity of the linker, and modifications to the benzamide ring moiety .
Molecular Structure Analysis of Isomeric Compounds
In the paper titled "Relative configuration, absolute configuration and absolute structure of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones," the molecular structures of three isomeric compounds are analyzed. These compounds are characterized by their crystallization in different space groups, with the absolute configuration determined for one enantiomerically pure isomer. The study also describes the crystal structures, noting the presence of intramolecular hydrogen bonds and intermolecular interactions that contribute to the stability of the structures. The piperidinone rings in these compounds adopt chair conformations, and the N-benzyl substituents are positioned equatorially, which is relevant for understanding the conformational preferences of related compounds .
Synthesis Analysis
The synthesis of the compounds discussed in the papers involves complex organic reactions that lead to the formation of the 8-azabicyclo[3.2.1]octane core, which is a common structural feature in both studies. The synthesis likely includes steps such as cyclization, bromination, and the introduction of the benzyl group. The precise methods and conditions used for these syntheses are critical for achieving the desired selectivity and potency of the kappa opioid receptor antagonists .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are essential for the SAR development. The introduction of different substituents and modifications to the core structure can significantly alter the biological activity and receptor selectivity. The studies highlight the importance of these chemical reactions in optimizing the pharmacological profile of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and crystalline structure, are influenced by their molecular structure. The intramolecular and intermolecular interactions observed in the crystal structures can affect the compounds' behavior in biological systems and their interaction with the kappa opioid receptor. Understanding these properties is crucial for the development of effective and selective drug candidates .
Scientific Research Applications
Synthetic Chemistry and Organic Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide and related structures have been instrumental in advancing synthetic organic chemistry. For instance, research led by Hashimoto and Sumitomo (1984) on the cationic oligomerization of bicyclic oxalactams showcases the compound's role in generating oligomers through unique scission processes, highlighting its potential in polymer science (Hashimoto & Sumitomo, 1984). Similarly, Flynn et al. (1992) demonstrated the use of related structures in atom-transfer radical cyclizations, paving the way for novel annulation products essential for material science and drug development (Flynn et al., 1992).
Pharmacological Potential
The pharmacological landscape has been enriched by the exploration of this compound's derivatives, particularly in the realm of receptor studies and drug synthesis. The work of Hoshino et al. (1997) in synthesizing a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist showcases the compound's utility in developing drugs with precise receptor targets, offering insights into its therapeutic potential (Hoshino et al., 1997). Such research underscores the compound's versatility and its ability to contribute to novel therapeutic agents.
Catalysis and Green Chemistry
Studies also extend to the compound's role in catalysis and sustainable chemical processes. For example, research on copper(II)-catalyzed remote sulfonylation by Xia et al. (2016) illustrates the compound's application in creating environmentally friendly byproducts, marking a significant step towards greener synthetic methodologies (Xia et al., 2016). This aligns with the broader goal of reducing the environmental impact of chemical syntheses.
Future Directions
properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3S/c1-25(23,24)21-13-6-7-14(21)9-12(8-13)20-15(22)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFJFXQRWSPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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